Cas no 469-36-3 (24-Methylenecycloartanyl ferulate)

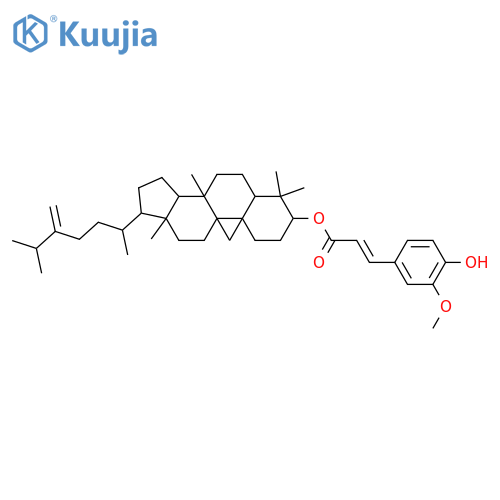

469-36-3 structure

商品名:24-Methylenecycloartanyl ferulate

24-Methylenecycloartanyl ferulate 化学的及び物理的性質

名前と識別子

-

- ORYZANOL

- Oryzanol C

- 9,19-Cyclolanostan-3-ol,24-methylene-, 3-(4-hydroxy-3-methoxyphenyl)-2-propenoate, (3b)-

- 24-methylcycloartanyl ferulate

- 24-methylene cycloartanyl ferulate

- 24-methylenecycloartanol ferulate

- 24-methylenecycloartanol trans-ferulate

- 3-Feruloylchinasaeure

- 3-feruloylquinic acid

- 3-O-feruloylquinic acid

- 3-O-ferulyl-24-methylenecycloartanol

- 5-feruloylquinic acid

- 5-O-feruloyl quinic acid

- 24-Methylenecycloartanyl ferulate

- DA-60080

- 24-Methylenecycloartanol, trans-ferulate

- 24-METHYLENECYCLOARTANOL FERULIC ACID ESTER

- DTXCID30819980

- AKOS040758150

- E88710

- CHEMBL226006

- HF5P8298M3

- UNII-HF5P8298M3

- 469-36-3

- 9,19-CYCLOLANOSTAN-3-OL, 24-METHYLENE-, 3-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPENOATE, (3BETA)-

- 24-Methylenecycloartenol Ferulate

- SCHEMBL6438953

- Q27279898

- BDBM50483934

- 9,19-CYCLOLANOSTAN-3-OL, 24-METHYLENE-, 3-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPENOATE, (3.BETA.)-

- CINNAMIC ACID, 4-HYDROXY-3-METHOXY-, 24-METHYLENE-9,19-CYCLO-9BETA-LANOSTAN-3BETA-YL ESTER

- ((1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-((2R)-6-methyl-5-methylideneheptan-2-yl)-6-pentacyclo(9.7.0.01,3.03,8.012,16)octadecanyl) 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

- 9,19-CYCLO-9.BETA.-LANOSTAN-3.BETA.-OL, 24-METHYLENE-, 4-HYDROXY-3-METHOXYCINNAMATE

- ((1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-((2R)-6-methyl-5-methylideneheptan-2-yl)-6-pentacyclo(9.7.0.01,3.03,8.012,16)octadecanyl) (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

- ORYZANOL C [MI]

- 9,19-Cyclolanostan-3-ol, 24-methylene-, 3-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (3.beta.)-

- [(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

- [(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

- JBSUVXVGZSMGDJ-YVMHCORFSA-N

- DTXSID70872332

- CINNAMIC ACID, 4-HYDROXY-3-METHOXY-, 24-METHYLENE-9,19-CYCLO-9.BETA.-LANOSTAN-3.BETA.-YL ESTER

- 9,19-CYCLO-9BETA-LANOSTAN-3BETA-OL, 24-METHYLENE-, 4-HYDROXY-3-METHOXYCINNAMATE

- CHEBI:176239

-

- インチ: InChI=1S/C41H60O4/c1-26(2)27(3)10-11-28(4)30-14-16-34-38(30,7)22-23-41-25-40(41)21-19-35(37(5,6)33(40)18-20-39(34,41)8)45-36(43)17-13-29-12-15-31(42)32(24-29)44-9/h12-13,15,17,24,26,28,30,33-35,42H,3,10-11,14,16,18-23,25H2,1-2,4-9H3

- InChIKey: ZIWPYEIAPMTNTE-UHFFFAOYSA-N

- ほほえんだ: CC(C(CCC(C1CCC2C3(CCC4C(C(CCC54CC35CCC12C)OC(C=CC1C=CC(O)=C(OC)C=1)=O)(C)C)C)C)=C)C

計算された属性

- せいみつぶんしりょう: 616.44900

- どういたいしつりょう: 616.44916039g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 45

- 回転可能化学結合数: 10

- 複雑さ: 1170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 9

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 12.6

- トポロジー分子極性表面積: 55.8Ų

じっけんとくせい

- PSA: 55.76000

- LogP: 10.39340

24-Methylenecycloartanyl ferulate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-N8122-10mg |

24-Methylenecycloartanyl ferulate |

469-36-3 | 98.05% | 10mg |

¥6900 | 2024-05-25 | |

| MedChemExpress | HY-N8122-5mg |

24-Methylenecycloartanyl ferulate |

469-36-3 | 98.05% | 5mg |

¥3900 | 2024-05-25 | |

| 1PlusChem | 1P00DEQ6-5mg |

9,19-Cyclolanostan-3-ol, 24-methylene-,3-(4-hydroxy-3-methoxyphenyl)-2-propenoate, (3b)- |

469-36-3 | 98% | 5mg |

$483.00 | 2024-05-01 | |

| TRC | O231530-5mg |

Oryzanol |

469-36-3 | 5mg |

$ 130.00 | 2022-06-03 | ||

| A2B Chem LLC | AG24814-10mg |

9,19-Cyclolanostan-3-ol, 24-methylene-,3-(4-hydroxy-3-methoxyphenyl)-2-propenoate, (3b)- |

469-36-3 | 98% | 10mg |

$725.00 | 2024-04-20 | |

| Key Organics Ltd | MS-30753-5mg |

24-Methylenecycloartanyl ferulate |

469-36-3 | >97% | 5mg |

$638.11 | 2025-02-24 | |

| TRC | O231530-10mg |

Oryzanol |

469-36-3 | 10mg |

$ 220.00 | 2022-06-03 | ||

| A2B Chem LLC | AG24814-5mg |

9,19-Cyclolanostan-3-ol, 24-methylene-,3-(4-hydroxy-3-methoxyphenyl)-2-propenoate, (3b)- |

469-36-3 | 98% | 5mg |

$425.00 | 2024-04-20 | |

| MedChemExpress | HY-N8122-1mg |

24-Methylenecycloartanyl ferulate |

469-36-3 | 98.05% | 1mg |

¥1772 | 2024-05-25 | |

| 1PlusChem | 1P00DEQ6-10mg |

9,19-Cyclolanostan-3-ol, 24-methylene-,3-(4-hydroxy-3-methoxyphenyl)-2-propenoate, (3b)- |

469-36-3 | 98% | 10mg |

$826.00 | 2024-05-01 |

24-Methylenecycloartanyl ferulate 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Max R. McGillen,Alex T. Archibald,Trevor Carey,Kimberley E. Leather,Dudley E. Shallcross,John C. Wenger,Carl J. Percival Phys. Chem. Chem. Phys., 2011,13, 2842-2849

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

469-36-3 (24-Methylenecycloartanyl ferulate) 関連製品

- 59831-94-6(Isopropyl ferulate)

- 32210-23-4(4-tert-Butylcyclohexyl acetate)

- 89130-86-9(3-O-Caffeoyl-betulin)

- 21238-33-5(Cycloartenyl Ferulate)

- 55511-07-4((-)-Bornyl Ferulate)

- 11042-64-1(γ-Oryzanol)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 124-83-4((1R,3S)-Camphoric Acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:469-36-3)24-Methylenecycloartanyl ferulate

清らかである:99%/99%/99%

はかる:1mg/5mg/10mg

価格 ($):176.0/426.0/690.0